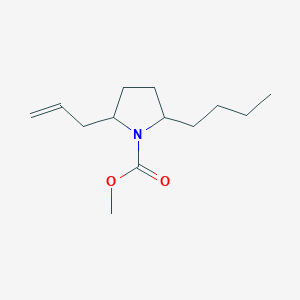

Methyl 2-butyl-5-(prop-2-en-1-yl)pyrrolidine-1-carboxylate

Description

Properties

CAS No. |

919286-44-5 |

|---|---|

Molecular Formula |

C13H23NO2 |

Molecular Weight |

225.33 g/mol |

IUPAC Name |

methyl 2-butyl-5-prop-2-enylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C13H23NO2/c1-4-6-8-12-10-9-11(7-5-2)14(12)13(15)16-3/h5,11-12H,2,4,6-10H2,1,3H3 |

InChI Key |

BBGUIZVOXGSUMU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CCC(N1C(=O)OC)CC=C |

Origin of Product |

United States |

Preparation Methods

Alkylation and Esterification

A common approach for synthesizing this compound involves the alkylation of pyrrolidine followed by esterification:

Alkylation : Pyrrolidine is reacted with a suitable alkyl halide (e.g., butyl bromide) in the presence of a base such as sodium hydride or potassium carbonate. This reaction forms a substituted pyrrolidine derivative.

Esterification : The resultant alkylated pyrrolidine is then treated with methyl chloroformate to introduce the methyl ester group, yielding methyl 2-butylpyrrolidine-1-carboxylate.

Alternative Synthetic Routes

Several alternative synthetic routes have been explored, focusing on different starting materials and conditions:

Direct Synthesis from Amino Acids : Some methods utilize amino acids as starting materials, employing condensation reactions followed by cyclization to form the pyrrolidine ring. This method often involves protecting group strategies to ensure selectivity during reactions.

Use of Catalysts : Transition metal catalysts have been employed in some syntheses to facilitate reactions under milder conditions, improving yields and reducing side products.

The reaction conditions significantly affect the yield and purity of the final product. The following table summarizes typical conditions used in various synthetic pathways:

| Method | Reagents | Base/Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| Alkylation + Esterification | Pyrrolidine, Butyl bromide, Methyl chloroformate | Sodium hydride | Room temperature | 70-85% |

| Direct Synthesis | Amino acid derivatives | Acid catalyst | Reflux | 60-75% |

| Catalytic Method | Various substrates | Transition metal catalyst | Varies (often <100°C) | 80-90% |

Recent studies have highlighted the potential biological activities of methyl 2-butyl-5-(prop-2-en-1-yl)pyrrolidine-1-carboxylate, particularly its antiviral properties. Research indicates that compounds with similar structures may interact with specific biological targets, influencing enzymatic pathways or receptor activities.

The preparation of this compound can be achieved through several synthetic routes, each offering distinct advantages regarding yield and complexity. Ongoing research into its biological applications underscores the importance of continued exploration into its synthesis and functional properties.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-butyl-5-(prop-2-en-1-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-butyl-5-(prop-2-en-1-yl)pyrrolidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-butyl-5-(prop-2-en-1-yl)pyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues in the Evidence

lists complex imidazole-tetrazole derivatives (e.g., compounds 25), which share functional groups like butyl, chloro, and hydroxymethyl substituents but differ in core scaffolds (imidazole vs. pyrrolidine) and appended moieties (tetrazoles vs. propenyl esters). Key differences include:

- Core Heterocycle : Pyrrolidines (5-membered saturated rings with one nitrogen) vs. imidazoles (5-membered unsaturated rings with two nitrogens). Pyrrolidines offer conformational flexibility, while imidazoles provide aromaticity and hydrogen-bonding capabilities.

- Substituent Effects : The propenyl group in the target compound may confer electrophilic reactivity (via the allyl moiety), whereas tetrazoles in compounds enhance acidity (pKa ~4–5) and metal-binding properties.

Hypothetical Data Table for Comparative Analysis

Research Findings and Gaps

- Pharmacopeial Relevance : highlights regulatory scrutiny of structurally complex imidazole derivatives, suggesting that the target compound (if bioactive) would require similar rigorous characterization for pharmaceutical applications.

3. Limitations and Recommendations

The provided evidence lacks direct data on this compound. To address this gap:

Biological Activity

Methyl 2-butyl-5-(prop-2-en-1-yl)pyrrolidine-1-carboxylate is a complex organic compound characterized by its pyrrolidine ring structure and various substituents, which contribute to its unique chemical properties and biological activities. This article provides an in-depth analysis of its biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a five-membered nitrogen-containing heterocycle (pyrrolidine) with distinct substituents:

- Methyl ester group

- Butyl group

- Prop-2-en-1-yl group

These structural elements contribute to the compound's reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several key steps, including:

- Formation of the pyrrolidine ring.

- Introduction of the butyl and prop-2-en-1-yl groups.

- Esterification to form the methyl ester.

Various synthetic routes can be employed, often utilizing reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction to achieve desired purity and yield.

Antiviral Properties

Preliminary studies suggest that this compound may exhibit antiviral properties . Its unique structure allows it to interact with biological targets, potentially influencing enzymatic pathways or receptor activities. For instance, compounds with similar structures have been investigated for their roles as enzyme inhibitors or neurotransmitter modulators .

Enzyme Interaction Studies

Interaction studies reveal that this compound may bind selectively to certain enzymes or receptors, which is crucial for understanding its mechanism of action. Notably, it has shown potential interactions with adrenergic receptors, indicating relevance for cardiovascular treatment development .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(tert-butyl) 2-methyl (2S,5S)-5-vinylpyrrolidine | Pyrrolidine ring with tert-butyl and vinyl groups | Known for organic synthesis applications |

| Methyl 3-methylpyrrolidine-1-carboxylate | Pyrrolidine ring with a methyl ester | Exhibits different reactivity patterns |

| N-(4-methylphenyl)-pyrrolidine | Pyrrolidine ring with aromatic substitution | Focused on industrial applications |

This compound stands out due to its specific combination of substituents that confer unique reactivity and biological properties not found in simpler analogs .

Case Studies

Several studies have explored the antibacterial and antiviral potential of pyrrolidine derivatives. For example, compounds structurally related to methyl 2-butyl-5-(prop-2-en-1-yl)pyrrolidine have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria . These findings underscore the importance of further research into this compound's therapeutic applications.

Notable Research Findings

Research has indicated that derivatives similar to methyl 2-butyl-5-(prop-2-en-1-yl)pyrrolidine can exhibit potent antibacterial activity. For instance:

- Antibacterial Activity : Certain derivatives showed effectiveness against MRSA (Methicillin-resistant Staphylococcus aureus), highlighting their potential in treating resistant infections .

- Antiviral Activity : Investigations into similar compounds have suggested antiviral effects, warranting further exploration in virology .

Q & A

Q. What are the established synthetic routes for Methyl 2-butyl-5-(prop-2-en-1-yl)pyrrolidine-1-carboxylate, and what key reaction conditions influence yield?

Methodological Answer: Synthetic routes typically involve cyclization or functionalization of pyrrolidine precursors. For example:

- Nucleophilic substitution : Reacting a pyrrolidine derivative with methyl chloroformate to introduce the carboxylate ester group.

- Allylation : Introducing the prop-2-en-1-yl group via alkylation using allyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at elevated temperatures (150°C, 20 hours) .

- Purification : Liquid-liquid extraction (ethyl acetate/water) followed by column chromatography. Yield optimization requires strict control of stoichiometry, solvent polarity, and reaction time.

Q. How is reaction completion monitored during synthesis, and what analytical techniques are employed?

Methodological Answer:

- Thin-layer chromatography (TLC) : Used to track reactant consumption and product formation (e.g., hexane:ethyl acetate eluent) .

- NMR spectroscopy : Confirms structural integrity by identifying characteristic peaks (e.g., allylic protons at δ 5.0–5.8 ppm, ester carbonyl at ~170 ppm in ¹³C NMR).

- Elemental analysis : Validates purity by comparing experimental vs. theoretical C, H, N percentages .

Q. What purification strategies are effective for isolating this compound from by-products?

Methodological Answer:

- Solvent extraction : Separates polar by-products (e.g., unreacted salts) using ethyl acetate and water phases .

- Silica gel chromatography : Resolves stereoisomers or regioisomers with gradient elution (e.g., 10–30% ethyl acetate in hexane).

- Recrystallization : Suitable for crystalline intermediates; solvents like dichloromethane/hexane mixtures improve crystal lattice formation.

Advanced Research Questions

Q. How can stereochemical ambiguities in the pyrrolidine ring be resolved using spectroscopic and crystallographic methods?

Methodological Answer:

- X-ray crystallography : Single-crystal analysis with SHELXL software refines bond angles and torsional parameters to confirm absolute configuration. For example, SHELXL’s dual-space algorithms resolve chiral centers via Patterson maps .

- NOESY NMR : Identifies spatial proximity of substituents (e.g., allyl and butyl groups) to infer ring puckering or axial/equatorial preferences.

- VCD (Vibrational Circular Dichroism) : Differentiates enantiomers by analyzing IR-active vibrational modes in chiral environments.

Q. What strategies address contradictions in NMR data due to dynamic conformational changes?

Methodological Answer:

- Variable-temperature NMR : Conducted at low temperatures (e.g., –40°C) to "freeze" ring-flipping and resolve split signals.

- DFT calculations : Predict equilibrium conformers using Gaussian or ORCA software, correlating theoretical shifts with experimental data.

- Dynamic NMR analysis : Quantifies activation energy barriers (ΔG‡) via coalescence temperature studies .

Q. How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?

Methodological Answer:

- Frontier Molecular Orbital (FMO) analysis : Identifies reactive sites via HOMO/LUMO maps. For instance, the allyl group’s LUMO may predict susceptibility to nucleophilic attack.

- MD simulations : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways using Amber or GROMACS.

- QSPR models : Correlate substituent electronic parameters (Hammett σ) with experimental rate constants for ester hydrolysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.